Leu-Arg-Arg-Ala-Hse-Leu-Gly
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Overview
Description
Leu-Arg-Arg-Ala-Hse-Leu-Gly is a heptapeptide composed of the amino acids leucine, arginine, alanine, homoserine, and glycine This peptide sequence is notable for its inclusion of homoserine, a non-standard amino acid that is not typically found in natural peptides and proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leu-Arg-Arg-Ala-Hse-Leu-Gly can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The homoserine residue is typically introduced in its protected form to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis. These machines automate the repetitive steps of SPPS, allowing for the efficient production of peptides in high yields. The final product is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Leu-Arg-Arg-Ala-Hse-Leu-Gly can undergo various chemical reactions, including phosphorylation, oxidation, and hydrolysis. The homoserine residue, in particular, is a target for phosphorylation by kinases, which adds a phosphate group to the hydroxyl group of homoserine .
Common Reagents and Conditions
Phosphorylation: This reaction typically requires a kinase enzyme and adenosine triphosphate (ATP) as the phosphate donor. The reaction is carried out under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can be used to oxidize the peptide, particularly targeting the methionine and cysteine residues if present.
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds, breaking down the peptide into its constituent amino acids.
Major Products Formed
Phosphorylation: The major product is the phosphorylated peptide, where the homoserine residue is modified with a phosphate group.
Oxidation: Oxidized forms of the peptide, with potential modifications to methionine and cysteine residues.
Hydrolysis: Free amino acids resulting from the cleavage of peptide bonds.
Scientific Research Applications
Leu-Arg-Arg-Ala-Hse-Leu-Gly has several applications in scientific research:
Chemistry: Used as a model peptide for studying phosphorylation and other post-translational modifications.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Potential therapeutic applications due to its ability to modulate kinase activity and other cellular processes.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of Leu-Arg-Arg-Ala-Hse-Leu-Gly involves its interaction with specific enzymes and receptors. For example, the homoserine residue can be phosphorylated by cAMP-dependent protein kinase (protein kinase A), which regulates various cellular processes by modifying the activity of target proteins. The peptide can also interact with other proteins through its arginine and leucine residues, facilitating protein-protein interactions and signal transduction .
Comparison with Similar Compounds
Leu-Arg-Arg-Ala-Hse-Leu-Gly can be compared to other peptides containing homoserine or similar sequences:
H-Gly-Gly-Hse-Ala-OH: A tetrapeptide used as a model for studying phosphorylation.
H-Glu-Ser-Leu-Hse-Ser-Ser-Glu-Glu-OH: An octapeptide with a similar phosphorylation site.
Leu-Arg-Arg-Ala-Ser-Leu-Gly: A peptide with serine instead of homoserine, used to study the specificity of kinase enzymes
These comparisons highlight the unique properties of this compound, particularly its inclusion of homoserine, which provides distinct reactivity and biological activity.
Properties
Molecular Formula |
C33H63N13O9 |
---|---|
Molecular Weight |
785.9 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H63N13O9/c1-17(2)14-20(34)27(51)44-22(9-7-12-40-33(37)38)30(54)45-21(8-6-11-39-32(35)36)29(53)42-19(5)26(50)43-23(10-13-47)31(55)46-24(15-18(3)4)28(52)41-16-25(48)49/h17-24,47H,6-16,34H2,1-5H3,(H,41,52)(H,42,53)(H,43,50)(H,44,51)(H,45,54)(H,46,55)(H,48,49)(H4,35,36,39)(H4,37,38,40)/t19-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
IAYVFRGYXAGBQL-BTNSXGMBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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